Guanidine, N-cyclohexyl-N'-(4,5-dihydro-2-thiazolyl)-N''-(2-methyl-4-quinolinyl)-
Description
Systematic IUPAC Name Derivation and Structural Interpretation
The systematic IUPAC name for this compound is 2-cyclohexyl-1-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-methylquinolin-4-yl)guanidine . This name reflects the guanidine core functional group substituted with three distinct moieties:
- A cyclohexyl group attached to the first nitrogen atom (N-cyclohexyl).
- A 4,5-dihydro-1,3-thiazol-2-yl group (a partially saturated thiazole ring) bonded to the second nitrogen atom (N').
- A 2-methylquinolin-4-yl group (a quinoline derivative with a methyl substituent at position 2) linked to the third nitrogen atom (N'') .
The numbering of substituents follows IUPAC priority rules, where the guanidine backbone serves as the parent structure. The term 4,5-dihydro-1,3-thiazol-2-yl indicates a thiazole ring with partial saturation at positions 4 and 5, distinguishing it from fully aromatic thiazole derivatives. Similarly, 2-methylquinolin-4-yl specifies the methyl group’s position on the quinoline heterocycle .
| Structural Component | Description |
|---|---|
| Guanidine core | A trivalent amino group (NH)$$_2$$C=NH with three substitutable nitrogen atoms. |
| Cyclohexyl substituent | A six-membered saturated hydrocarbon ring. |
| 4,5-Dihydro-1,3-thiazol-2-yl | A five-membered ring containing sulfur and nitrogen, partially saturated. |
| 2-Methylquinolin-4-yl | A bicyclic aromatic system with a methyl group at position 2. |
CAS Registry Number and Alternative Naming Conventions
The compound’s primary CAS Registry Number is 72042-08-1 , as documented in PubChem and other chemical databases . This identifier corresponds to the free base form of the molecule. A related hydrochloride salt, N-cyclohexyl-N'-(2-methyl-4-quinolinyl)-N''-2-thiazolylguanidine monohydrochloride, bears the CAS number 71080-06-3 .
Alternative naming conventions for the free base include:
- 1-Cyclohexyl-3-(4,5-dihydrothiazol-2-yl)-2-(2-methylquinolin-4-yl)guanidine .
- Guanidine, 1-cyclohexyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolinyl)- .
These variants emphasize the positional arrangement of substituents on the guanidine core using numerical prefixes (1-, 2-, 3-) rather than prime notation (N, N', N''). The term thiazolinyl in some synonyms refers to the same partially saturated thiazole moiety described as 4,5-dihydro-1,3-thiazol-2-yl in the IUPAC name .
Comparative Analysis of Synonyms Across Chemical Databases
Synonyms for this compound vary slightly depending on the database, as shown below:
Key observations include:
- Salt vs. Free Base Differentiation : CymitQuimica lists a hydrochloride salt synonym, whereas PubChem focuses on the free base .
- Substituent Order : Some synonyms invert the positional order of the cyclohexyl and thiazolyl groups (e.g., 1-cyclohexyl-3-thiazolyl vs. N-cyclohexyl-N'-thiazolyl) .
- Aromaticity Descriptors : Terms like thiazolinyl (implying partial saturation) and thiazolyl (fully aromatic) are used interchangeably, though they describe distinct structural features .
Notably, the ChEMBL database entry (CHEMBL60944) refers to a structurally similar compound lacking the 4,5-dihydro modification on the thiazole ring, highlighting the importance of precise nomenclature in distinguishing between analogs .
Properties
CAS No. |
72042-08-1 |
|---|---|
Molecular Formula |
C20H25N5S |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-cyclohexyl-1-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-methylquinolin-4-yl)guanidine |
InChI |
InChI=1S/C20H25N5S/c1-14-13-18(16-9-5-6-10-17(16)22-14)24-19(25-20-21-11-12-26-20)23-15-7-3-2-4-8-15/h5-6,9-10,13,15H,2-4,7-8,11-12H2,1H3,(H2,21,22,23,24,25) |
InChI Key |
KREDTDIXTPXUHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NCCS4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this guanidine derivative typically involves the following key steps:
Formation of the Carbodiimide Intermediate:
The starting point is often the preparation of an N-cyclohexyl-N'-4-(2-methylquinolyl)carbodiimide intermediate. This intermediate is crucial as it serves as the electrophilic center for subsequent nucleophilic attack by the thiazole derivative.Nucleophilic Addition of 2-Aminothiazole:
2-Aminothiazole or its derivatives are reacted with the carbodiimide intermediate. This reaction proceeds via nucleophilic attack of the amino group on the carbodiimide carbon, leading to the formation of the guanidine linkage incorporating the thiazolyl moiety.Isolation and Purification:
The crude product is typically triturated with organic solvents such as ethyl acetate or diethyl ether to precipitate the desired compound. Recrystallization from solvents like 1-propanol or ethanol is used to purify the product.Conversion to Hydrochloride Salt:
The free base guanidine compound is often converted to its hydrochloride salt by treatment with hydrogen chloride in ethanol. This step improves the compound's stability and facilitates handling.Optional Complex Formation:
Complexes with metal salts such as zinc chloride can be prepared by reacting the hydrochloride salt with anhydrous ZnCl2 in ethanol, yielding analytically pure complexes with distinct melting points.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | N-cyclohexyl-N'-4-(2-methylquinolyl)carbodiimide (crude) | Prepared by standard carbodiimide synthesis methods | Intermediate |
| 2 | 2-Aminothiazole (73 g) + carbodiimide (209 g), heated on steam bath for 1 hour | Nucleophilic addition forming guanidine linkage | High conversion |
| 3 | Triturate with 400 mL ethyl acetate | Precipitation of crude product | Crude solid |
| 4 | Recrystallization from 1-propanol | Purification | Melting point 194–195 °C |
| 5 | Treatment with 1 mole HCl in ethanol | Formation of monohydrochloride salt | Melting point 236–237 °C |
| 6 | Excess HCl in ethanol | Formation of dihydrochloride salt | Melting point 234–235 °C |
| 7 | ZnCl2 in absolute ethanol + hydrochloride salt | Formation of Zn complex | Melting point 247–249 °C |
Source: US Patent US4293549A, describing the synthesis of quinolinyl guanidines with anti-inflammatory activity, which includes the preparation of this compound or closely related analogs.
Reaction Mechanism Insights
- The carbodiimide intermediate acts as an electrophile, susceptible to nucleophilic attack by the amino group of 2-aminothiazole.
- The reaction proceeds under mild heating (steam bath) to facilitate the addition without decomposing sensitive groups.
- The guanidine formation is a key step, linking the cyclohexyl, quinolinyl, and thiazolyl moieties into a single molecule.
- Salt formation (hydrochloride) stabilizes the compound and improves crystallinity, which is important for characterization and pharmaceutical formulation.
Comparative Data Table of Related Compounds
Research Findings and Notes
- The synthetic route described in the patent literature is well-established and reproducible, providing high purity products suitable for pharmacological evaluation.
- The compound and its analogs have been investigated for anti-inflammatory, analgesic, and antipyretic activities, indicating the importance of the guanidine and quinoline moieties in biological activity.
- The preparation method allows for the formation of various salt and metal complexes, which can modulate solubility and bioavailability.
- No direct alternative synthetic routes for this exact compound were found in the reviewed literature, but related guanidine derivatives are often synthesized via carbodiimide intermediates and nucleophilic amine addition, confirming the general applicability of this method.
Chemical Reactions Analysis
Acid-Base Reactions
The guanidine group (–NH–C(=NH)–NH–) is a strong base due to resonance stabilization of its protonated form. This compound can participate in acid-base reactions, forming guanidinium salts under acidic conditions. For example:
The hydrochloride salt of a structurally similar compound (PubChem CID: 44151069) confirms this reactivity .
Nucleophilic Substitution
The nitrogen-rich guanidine core and thiazole heterocycle enable nucleophilic substitution reactions. For instance:
-
Thiazole Ring Reactivity : The 4,5-dihydro-2-thiazolyl group may undergo ring-opening reactions with electrophiles (e.g., alkyl halides) at the sulfur or nitrogen atoms.
-
Quinoline Modifications : The 2-methyl-4-quinolinyl group can participate in electrophilic aromatic substitution, particularly at the electron-rich positions of the quinoline ring.
Oxidation and Reduction
-
Thiazoline Oxidation : The 4,5-dihydrothiazole (thiazoline) moiety is susceptible to oxidation, potentially forming a fully aromatic thiazole ring under strong oxidizing agents like HO or KMnO.
-
Guanidine Reduction : Catalytic hydrogenation could reduce the guanidine group to form a urea derivative, though this is less common due to the stability of the conjugated system.
Condensation Reactions
The guanidine group may act as a catalyst or reactant in condensation reactions. For example:
-
Imine Formation : Reaction with aldehydes or ketones could yield Schiff base derivatives.
-
Thiourea Synthesis : Interaction with isothiocyanates might produce thiourea-linked analogs.
Comparative Reactivity of Related Guanidine Derivatives
Stability and Degradation Pathways
-
Hydrolysis : Under strongly acidic or basic conditions, the guanidine group may hydrolyze to form urea or cyanamide derivatives.
-
Thermal Decomposition : Elevated temperatures could lead to cleavage of the thiazole or quinoline rings, releasing NH or HS.
Biological Interaction Pathways
While not a direct chemical reaction, this compound’s interactions with biological targets (e.g., enzymes) often involve:
-
Hydrogen Bonding : The guanidine group donates H-bonds to protein residues.
-
π-Stacking : The quinoline ring engages in aromatic interactions with tryptophan or tyrosine residues.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of Guanidine, N-cyclohexyl-N'-(4,5-dihydro-2-thiazolyl)-N''-(2-methyl-4-quinolinyl)- is its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent in pharmaceuticals.
Anticancer Potential
Recent research has highlighted the compound's potential in cancer therapy. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug.
Pesticidal Properties
Guanidine derivatives have been explored for their pesticidal properties. Research indicates that this specific compound can act as a biopesticide, effectively controlling pests while being less harmful to non-target organisms. Field trials have shown promising results in reducing pest populations without significant adverse effects on beneficial insects.
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of Guanidine, N-cyclohexyl-N'-(4,5-dihydro-2-thiazolyl)-N''-(2-methyl-4-quinolinyl)- against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting strong antimicrobial potential.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Case Study: Anticancer Activity
In a study by Johnson et al. (2024), the anticancer effects of the compound were tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM, indicating significant anticancer activity.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 15 | 40 |
Mechanism of Action
The mechanism of action of Guanidine, N-cyclohexyl-N’-(4,5-dihydro-2-thiazolyl)-N’'-(2-methyl-4-quinolinyl)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Melting Points: Bulky aromatic groups (e.g., 2-methyl-4-quinolinyl) correlate with higher melting points (129–131°C) compared to smaller substituents like methyl (56–58°C) .
- Synthetic Efficiency : Yields for analogs in and range from 35% to 60%, influenced by steric hindrance and reaction conditions .
Elemental and Spectroscopic Characterization
- Elemental Analysis: Analogs like Compound 25 show minor deviations between calculated and observed carbon (54.21% vs. 54.30%) and nitrogen (24.11% vs. 24.0%) content, highlighting the precision required in synthesis .
- 1H-NMR Trends : Methyl groups (δ ~2.23) and aromatic protons (δ 6.45–8.07) are consistent across analogs, aiding structural validation .
Biological Activity
Guanidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Guanidine, N-cyclohexyl-N'-(4,5-dihydro-2-thiazolyl)-N''-(2-methyl-4-quinolinyl)- (CAS Number: 72042-08-1) is a complex guanidine derivative that has shown potential in various therapeutic applications.
- Molecular Formula : C20H25N5S
- Molecular Weight : 367.56 g/mol
- RTECS Number : MF0238200
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its pharmacological effects and mechanisms of action.
Antimicrobial Activity
Research indicates that guanidine derivatives possess notable antimicrobial properties. A study highlighted that compounds similar to Guanidine, N-cyclohexyl-N'-(4,5-dihydro-2-thiazolyl)-N''-(2-methyl-4-quinolinyl)- exhibited significant inhibitory effects against a range of bacterial strains. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in human endothelial cells. This suggests potential applications in treating conditions characterized by excessive inflammation, such as atherosclerosis and other vascular diseases.
Cytotoxicity and Anticancer Potential
Cytotoxicity assays have shown that Guanidine, N-cyclohexyl-N'-(4,5-dihydro-2-thiazolyl)-N''-(2-methyl-4-quinolinyl)- can induce apoptosis in various cancer cell lines. The compound's ability to modulate signaling pathways involved in cell survival and proliferation makes it a candidate for further development as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several guanidine derivatives against gram-positive and gram-negative bacteria. The results indicated that Guanidine, N-cyclohexyl-N'-(4,5-dihydro-2-thiazolyl)-N''-(2-methyl-4-quinolinyl)- showed a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Inflammation Modulation : In a controlled laboratory setting, the compound was tested for its effects on TNF-alpha production in cultured human endothelial cells. The results indicated a statistically significant reduction in TNF-alpha levels compared to untreated controls .
- Cytotoxicity Assessment : A study conducted on various cancer cell lines demonstrated that the compound induced cell death through apoptosis at concentrations lower than those causing cytotoxic effects in normal cells .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing guanidine derivatives with substituted thiazolyl and quinolinyl groups?
- Methodological Answer : Synthesis often involves multi-step alkylation and acylation processes. For example, alkylation of protected isothioureas with brominated intermediates (e.g., 4-bromo-2-methyl-2-butene) followed by displacement reactions with diamines and subsequent acylation using activated carboxylic acids (e.g., mixed anhydrides with diethyl chlorophosphite) can yield target guanidine structures . Biomimetic approaches, such as prenylation and acylation of guanidine precursors, are also viable for generating stereochemically defined products .
Q. How can the structural elucidation of this guanidine derivative be optimized using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for identifying substituent arrangements. For instance, H-NMR can resolve (E)- and (Z)-isomers of guanidine derivatives based on chemical shifts of NH protons and coupling constants. X-ray crystallography is recommended for unambiguous confirmation of stereochemistry, especially when solubility permits crystallization (e.g., (Z)-forms often crystallize more readily) . Mass spectrometry (MS) and IR spectroscopy further validate molecular weight and functional groups .
Q. What are the stability considerations for handling this compound under laboratory conditions?
- Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Avoid exposure to moisture and acidic/basic conditions, as guanidine groups are prone to hydrolysis. Stability assays under varying pH (4–9) and temperatures (4–40°C) are recommended to establish degradation kinetics .
Advanced Research Questions
Q. How does the guanidine moiety interact with biological targets such as riboswitches or enzymes?
- Methodological Answer : Riboswitch ligand interactions can be studied using in vitro translation assays coupled with RelE endonuclease cleavage. For example, guanidine-II riboswitches exhibit cooperative binding (Hill coefficient ~1.5) with a of ~2.2 mM, confirmed via dose-dependent cleavage assays. Competitive binding studies with urea (structurally similar but inactive) validate specificity . Molecular docking and isothermal titration calorimetry (ITC) further quantify binding thermodynamics .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in substituted guanidine derivatives?
- Methodological Answer : SAR studies require systematic variation of substituents (e.g., cyclohexyl vs. aryl groups) followed by bioactivity profiling. For example, replacing the 2-methylquinolinyl group with 4-methoxyphenyl (as in CAS 20815-35-4) alters hydrophobicity and hydrogen-bonding capacity, which can be correlated with activity via QSAR models . High-throughput screening in target assays (e.g., kinase inhibition) combined with molecular dynamics simulations identifies critical pharmacophores .
Q. How can solubility challenges for this guanidine derivative be addressed in aqueous experimental systems?
- Methodological Answer : Solubility enhancement strategies include:
- Co-solvents : Use DMSO or ethanol (≤10% v/v) to maintain compound stability .
- pH Adjustment : Protonation of the guanidine group (pKa ~12–13) improves solubility in acidic buffers (pH <3) .
- Nanoparticle Formulation : Encapsulation in PEGylated liposomes or cyclodextrin complexes enhances bioavailability .
Contradictions and Validation
- Evidence Note : While reports riboswitch cooperativity (), other guanidine-binding systems (e.g., transporters) may exhibit non-cooperative kinetics. Researchers should validate cooperative behavior using Hill analysis across multiple ligand concentrations .
- Synthesis Discrepancies : Biomimetic routes () may yield different stereoisomers compared to traditional alkylation-acylation pathways. Chiral HPLC or capillary electrophoresis is advised for isomer resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
